molecular formula C15H13N3OS B3296568 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide CAS No. 893966-50-2

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide

Cat. No. B3296568
CAS RN: 893966-50-2
M. Wt: 283.4 g/mol
InChI Key: KHXRUTNVJARFOQ-UHFFFAOYSA-N
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Description

“N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide” is a compound that contains an imidazo[2,1-b]thiazole scaffold . This scaffold is found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives is often based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .

Advantages and Limitations for Lab Experiments

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide 650 has several advantages for use in lab experiments. It is a long-acting drug that can provide sustained glucose-lowering effects, making it useful for studying the long-term effects of diabetes treatment. However, this compound 650 is a complex molecule that requires expertise in organic chemistry for its synthesis. It is also a subcutaneously administered drug, which may not be suitable for all lab experiments.

Future Directions

There are several future directions for the research and development of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide 650. One direction is to study the long-term effects of this compound 650 on glycemic control and cardiovascular risk factors. Another direction is to investigate the potential of this compound 650 for use in combination with other diabetes medications. Additionally, further research is needed to optimize the synthesis of this compound 650 and improve its pharmacokinetic properties.

Scientific Research Applications

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide 650 has been extensively studied for its potential as a treatment for type 2 diabetes. Clinical trials have shown that this compound 650 has significant glucose-lowering effects and can improve glycemic control in patients with type 2 diabetes. It has also been shown to be well-tolerated and safe for use in humans.

properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-14(10-4-5-10)16-12-3-1-2-11(8-12)13-9-18-6-7-20-15(18)17-13/h1-3,6-10H,4-5H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXRUTNVJARFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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